Cas no 56670-45-2 (1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)-)

56670-45-2 structure
Product name:1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)-
1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)-
- 1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7 -trimethyl-, (S)-
- 2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-3H-inden-1-one
- (S)-2,3-Dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-1H-inden-1-one
- DTXSID30972120
- 2-(Hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (S)-
- 56670-45-2
- Pterosin V
-
- Inchi: InChI=1S/C16H22O3/c1-10-7-12-8-16(3,9-17)15(18)14(12)11(2)13(10)5-6-19-4/h7,17H,5-6,8-9H2,1-4H3/t16-/m0/s1
- InChI Key: IUNGVJZJUWPALI-INIZCTEOSA-N
- SMILES: CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)CO
Computed Properties
- Exact Mass: 262.15696
- Monoisotopic Mass: 262.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.091
- Boiling Point: 415.2°C at 760 mmHg
- Flash Point: 149.9°C
- Refractive Index: 1.536
- PSA: 46.53
1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)- Related Literature
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
56670-45-2 (1H-Inden-1-one,2,3-dihydro-2-(hydroxymethyl)-6-(2-methoxyethyl)-2,5,7-trimethyl-, (2S)-) Related Products
- 35964-50-2((2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-2,3-dihydro-1H-inden-1-one)
- 35910-16-8(Pterosin A)
- 1396714-80-9(3-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-phenylurea)
- 1513981-34-4(4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-one)
- 2229129-41-1(tert-butyl N-1-(2-fluoro-6-methylphenyl)-2-oxoethylcarbamate)
- 2034604-91-4(5-[4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzenesulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane)
- 1368188-46-8(6-Fluoro-2-methylquinoline-4-carbonitrile)
- 2640878-39-1(N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 90663-31-3(4-Amino-3-fluoro-N-methylbenzamide)
- 1011404-54-8(2-(1H-Pyrazol-1-yl)-4-(1H-tetraazol-1-yl)benzoic acid)
Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
